Cas no 86604-74-2 (2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride)

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride structure
86604-74-2 structure
Product Name:2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
CAS-Nr.:86604-74-2
MF:C8H11Cl2NO
MW:208.085040330887
MDL:MFCD03425333
CID:661257
PubChem ID:11513982
Update Time:2025-05-28

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1:1)
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI)
    • 2-Chloromethyl-4-methoxy-3-methylpyridine HCl
    • 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride (1:1); Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI); 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • EN300-7867135
    • 2-(chloromethyl)-4-methoxy-3-methylpyridinehydrochloride
    • AKOS015846369
    • 2-chloromethyl-4-methoxy 3-methylpyridine hydrochloride
    • DTXSID40924812
    • CS-0456656
    • DS-14920
    • DB-049944
    • WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Ilaprazole Impurity HCl
    • 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride salt
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)
    • Ilaprazole Intermediates
    • MFCD03425333
    • SCHEMBL2111356
    • Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • Rabeprazole impurity 21
    • AC-5165
    • 86604-74-2
    • MDL: MFCD03425333
    • Inchi: 1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
    • InChI-Schlüssel: WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Lächelt: Cl.ClCC1C(C)=C(OC)C=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 207.0217694g/mol
  • Monoisotopenmasse: 207.0217694g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 121
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 22.1Ų

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Sicherheitsinformationen

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
216370-1g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
1g
£129.00 2022-03-01
Fluorochem
216370-5g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
5g
£364.00 2022-03-01
Fluorochem
216370-10g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95%
10g
£580.00 2022-03-01
Alichem
A029009928-5g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
5g
$243.27 2023-08-31
Alichem
A029009928-10g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
10g
$400.04 2023-08-31
Alichem
A029009928-25g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
25g
$890.08 2023-08-31
Alichem
A029009928-50g
2-Chloromethyl-4-methoxy-3-methylpyridine
86604-74-2 95%
50g
$1584.35 2023-08-31
TRC
C369315-2.5g
2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
86604-74-2
2.5g
$ 234.00 2023-09-08
TRC
C369315-25g
2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
86604-74-2
25g
$ 1774.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OD742-5g
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
86604-74-2 95+%
5g
5833CNY 2021-05-08

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 5 °C; 5 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
2.2 1 h, 60 °C; 3 h, 60 °C
2.3 Reagents: Water
3.1 5 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
5.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referenz
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referenz
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referenz
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 5 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referenz
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
1.2 1 h, 60 °C; 3 h, 60 °C
1.3 Reagents: Water
2.1 5 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
4.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referenz
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Referenz
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Referenz
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Raw materials

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Preparation Products

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
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(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
Bestellnummer:sfd5073
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
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Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Bestellnummer:A863114
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:39
Preis ($):360.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
sfd5073
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
A863114
Reinheit:99%
Menge:5g
Preis ($):360.0
Email